Trimethyl orthovalerate Trimethyl orthovalerate Kinetics of unimolecular gas-phase elimination of trimethyl orthovalerate has been investigated.

Brand Name: Vulcanchem
CAS No.: 13820-09-2
VCID: VC21071343
InChI: InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3
SMILES: CCCCC(OC)(OC)OC
Molecular Formula: C8H18O3
Molecular Weight: 162.23 g/mol

Trimethyl orthovalerate

CAS No.: 13820-09-2

Cat. No.: VC21071343

Molecular Formula: C8H18O3

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl orthovalerate - 13820-09-2

Specification

CAS No. 13820-09-2
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
IUPAC Name 1,1,1-trimethoxypentane
Standard InChI InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3
Standard InChI Key XUXVVQKJULMMKX-UHFFFAOYSA-N
SMILES CCCCC(OC)(OC)OC
Canonical SMILES CCCCC(OC)(OC)OC

Introduction

Chemical Identity and Structure

Trimethyl orthovalerate possesses a well-defined chemical identity with specific structural characteristics that determine its behavior in various chemical environments. The compound's molecular structure consists of a pentyl chain attached to a carbon atom that also bears three methoxy (OCH₃) groups.

Basic Chemical Identifiers

Trimethyl orthovalerate is cataloged with specific identifiers that allow for its precise recognition within chemical databases and regulatory frameworks:

ParameterValue
IUPAC Name1,1,1-trimethoxypentane
CAS Registry Number13820-09-2
Molecular FormulaC₈H₁₈O₃
Molecular Weight162.23 g/mol
InChI KeyXUXVVQKJULMMKX-UHFFFAOYSA-N
SMILES NotationCCCCC(OC)(OC)OC

The compound's IUPAC name, 1,1,1-trimethoxypentane, systematically describes its structure, indicating the presence of three methoxy groups attached to the first carbon of a pentane chain . This structural arrangement gives the molecule its characteristic reactivity profile and physical properties.

Structural Features

The chemical structure of trimethyl orthovalerate features a central carbon atom bonded to three methoxy groups and a pentyl chain. This arrangement creates a somewhat crowded environment around the central carbon, influencing both its physical properties and chemical reactivity. The three methoxy groups contribute to the molecule's polarity and ability to participate in hydrogen bonding interactions, which affects its solubility in various solvents and its behavior in chemical reactions .

Physical Properties

Trimethyl orthovalerate exhibits a range of physical properties that influence its handling, storage, and application in various contexts. These properties have been experimentally determined and provide valuable information for researchers and industrial practitioners working with this compound.

Basic Physical Characteristics

At standard conditions, trimethyl orthovalerate exists as a colorless to almost colorless clear liquid with specific measurable properties:

PropertyValueReference
Physical State (20°C)Liquid
AppearanceColorless to almost colorless clear liquid
Density0.941 g/mL
Molar Volume172.4 mL/mol
Refractive Index1.410
Molecular Refractive Power42.71 mL/mol
Specific Gravity (20/20)0.92

These physical properties determine the compound's behavior in various applications and inform appropriate handling procedures in laboratory and industrial settings.

Thermodynamic Properties

Understanding the thermodynamic properties of trimethyl orthovalerate is crucial for predicting its behavior under different temperature and pressure conditions:

PropertyValueReference
Boiling Point164-166°C
Flash Point41°C (105°F) or 55°C

The discrepancy in flash point values (41°C vs. 55°C) across different sources may be due to variations in testing methods or conditions . These thermodynamic properties are essential considerations for safe handling, storage, and transportation of the compound.

Chemical Reactivity and Kinetics

Trimethyl orthovalerate demonstrates specific reaction patterns that have been studied through experimental and theoretical approaches. Understanding its chemical reactivity provides insights into its applications and handling requirements.

Gas-Phase Elimination Kinetics

Experimental studies on the gas-phase elimination of trimethyl orthovalerate have revealed important kinetic and thermodynamic parameters. The reaction follows first-order kinetics and has been characterized in static systems with deactivated Pyrex vessels. The working temperature and pressure ranges for these studies were 313-410°C and 40-140 Torr, respectively .

The rate coefficients for the homogeneous reaction are described by the following Arrhenius expression:

log k (s⁻¹) = [(14.00 ± 0.28) - (196.3 ± 1.7) (kJ/mol)] (2.303RT)⁻¹ (r = 0.9999)

This expression allows for the prediction of reaction rates at various temperatures, providing valuable information for applications involving thermal processing of trimethyl orthovalerate.

Reaction Mechanism

Theoretical calculations using methods such as B3LYP, B3PW91, MPW1PW91, and PBEPBE have been employed to investigate the mechanism of trimethyl orthovalerate elimination reactions. These calculations suggest a molecular concerted nonsynchronous mechanism where C-OCH₃ bond polarization (in the sense C^δ+⋯^δ-OCH₃) is the rate-determining step .

The reaction proceeds through an increase in electron density at the oxygen atom of the OCH₃ group, which facilitates the abstraction of a hydrogen atom from an adjacent C-H bond. This occurs in a four-membered cyclic structure, resulting in the formation of methanol and an unsaturated ketal. Electron-donor substituents enhance decomposition rates by stabilizing the positive charge that develops at the carbon bearing the three methoxy groups during the transition state .

Applications and Industrial Uses

Trimethyl orthovalerate finds applications across multiple industries due to its unique chemical properties and relatively low toxicity. Its versatility makes it valuable in various commercial and research contexts.

Flavor and Fragrance Industry

In the flavor and fragrance sector, trimethyl orthovalerate serves as:

  • A flavoring agent in food products, contributing pleasant aromatic notes

  • A fragrance component in perfumes and cosmetic products

  • A fixative or modifier in complex fragrance compositions

The compound's pleasant aroma and stability make it particularly useful in these applications, where sensory qualities are paramount.

Pharmaceutical Applications

Within pharmaceutical research and manufacturing, trimethyl orthovalerate functions as:

  • An intermediate in the synthesis of various pharmaceutical compounds

  • A component that can enhance the efficacy of drug formulations

  • A potential protecting group in multi-step syntheses

Its role in pharmaceutical synthesis highlights its importance in the development of medicinal compounds and therapeutic agents.

Polymer Chemistry

In polymer science, trimethyl orthovalerate contributes to:

  • The production of specialty polymers with unique properties

  • Materials development with enhanced flexibility and durability

  • Modification of polymer characteristics for specific applications

These applications demonstrate the compound's utility in materials science and polymer engineering.

Cosmetic Formulations

The compound is incorporated into cosmetic products for:

  • Its emollient properties, improving skin feel

  • Enhanced moisture retention in skincare formulations

  • Contributing to the stability and sensory qualities of personal care products

These applications leverage the compound's physical properties to improve the performance and consumer acceptance of cosmetic products.

Research and Development

In laboratory settings, trimethyl orthovalerate serves as:

  • A reagent for synthesizing other chemical compounds

  • A model compound for studying reaction mechanisms

  • A standard in analytical chemistry applications

Its well-characterized properties make it valuable for research purposes across various scientific disciplines.

Hazard TypeClassificationReference
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
FlammabilityH226: Flammable liquid and vapor

These hazards necessitate appropriate safety measures, including personal protective equipment and proper handling procedures.

SpecificationDetailsReference
Purity≥97.0% (GC)
Common Packaging Sizes25 mL, 250 mL
Storage RecommendationsAmbient temperature, cool dark place

These commercial offerings provide researchers and industries with access to the compound in quantities suitable for various applications, from laboratory research to industrial processes.

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